molecular formula C11H16N2O3 B15352678 N-(3-Methoxypropyl)-4-methyl-2-nitroaniline

N-(3-Methoxypropyl)-4-methyl-2-nitroaniline

Cat. No.: B15352678
M. Wt: 224.26 g/mol
InChI Key: CPGUDKLVORZOHK-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-4-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, along with a methoxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-4-methyl-2-nitroaniline typically involves the nitration of 4-methyl-2-nitroaniline followed by the introduction of the methoxypropyl group. One common method involves the reaction of 4-methyl-2-nitroaniline with 3-methoxypropylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of nitro compounds and the potential hazards associated with their synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-4-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4-Methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Methyl-2-nitrobenzoic acid.

Scientific Research Applications

N-(3-Methoxypropyl)-4-methyl-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-4-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitroaniline: Lacks the methoxypropyl group, making it less soluble and potentially less bioavailable.

    N-(3-Methoxypropyl)aniline:

    4-Methyl-2-aminoaniline: The reduced form of N-(3-Methoxypropyl)-4-methyl-2-nitroaniline, with different chemical properties and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the nitro and methoxypropyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-methyl-2-nitroaniline

InChI

InChI=1S/C11H16N2O3/c1-9-4-5-10(11(8-9)13(14)15)12-6-3-7-16-2/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

CPGUDKLVORZOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCCOC)[N+](=O)[O-]

Origin of Product

United States

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